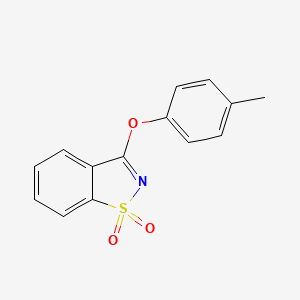
2-(2,2-DICYANOETH-1-EN-1-YL)-1H-INDOL-3-YL ACETATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dicyanoeth-1-en-1-yl)-1H-indol-3-yl acetate is a complex organic compound characterized by the presence of an indole ring substituted with a dicyanoethenyl group and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-dicyanoeth-1-en-1-yl)-1H-indol-3-yl acetate typically involves the reaction of indole derivatives with dicyanoethylene compounds under specific conditions. One common method involves the use of a base-catalyzed reaction where the indole derivative is reacted with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Dicyanoeth-1-en-1-yl)-1H-indol-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted indole derivatives.
Applications De Recherche Scientifique
2-(2,2-Dicyanoeth-1-en-1-yl)-1H-indol-3-yl acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 2-(2,2-dicyanoeth-1-en-1-yl)-1H-indol-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context. For example, in medicinal chemistry, the compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(2,2-dicyanovinyl)benzoate: Similar in structure but with a benzoate ester instead of an indole ring.
Ethyl 2-cyano-2-[(1Z)-2-[2,2-dicyano-1-(methylsulfanyl)eth-1-en-1-yl]cyclooct-1-en-1-yl]acetate: Contains a cyclooctene ring and a methylsulfanyl group.
1,4-Dimethyl (2Z)-2-[2,2-dicyano-1-(3,4-dichlorophenyl)eth-1-en-1-yl]but-2-enedioate: Features a dichlorophenyl group and a butenedioate ester.
Uniqueness
2-(2,2-Dicyanoeth-1-en-1-yl)-1H-indol-3-yl acetate is unique due to its indole ring structure combined with the dicyanoethenyl and acetate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
[2-(2,2-dicyanoethenyl)-1H-indol-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2/c1-9(18)19-14-11-4-2-3-5-12(11)17-13(14)6-10(7-15)8-16/h2-6,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVLGQNEAXYOPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(NC2=CC=CC=C21)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(1,3-benzodioxol-5-ylmethyl)-1-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-3-methylpiperidine](/img/structure/B5656050.png)
![2-{[(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)amino]methyl}-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5656057.png)
![3-(5-Benzylsulfanyl-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B5656064.png)


![1-[3-(phenylthio)propanoyl]-4-piperidinecarboxamide](/img/structure/B5656083.png)
![N-(4-chlorophenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B5656103.png)
![1-[(3,5-Dimethoxyphenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5656109.png)
![(1S*,5R*)-6-(pyridin-2-ylmethyl)-3-(2-thienylacetyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5656112.png)


![2-[(cyclopropylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5656135.png)

![2-anilino-N-[1-methyl-2-(2-pyrazinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5656144.png)
